N-(4-methoxyphenyl)-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acid chlorides under controlled conditions such as reflux or microwave-assisted synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(4-methoxyphenyl)-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It may inhibit enzymes or receptors, leading to altered cellular signaling pathways. For instance, it could inhibit tubulin polymerization, affecting cell division and growth .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and has similar structural features.
Trimetrexate: A dihydrofolate reductase inhibitor with comparable biological activities.
Uniqueness
N-(4-methoxyphenyl)-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H31N5O5 |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H31N5O5/c1-17-14-23(28-19-6-8-20(33-2)9-7-19)29-26(27-17)31-12-10-30(11-13-31)25(32)18-15-21(34-3)24(36-5)22(16-18)35-4/h6-9,14-16H,10-13H2,1-5H3,(H,27,28,29) |
InChI Key |
TXEFMXRFZROUKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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